molecular formula C25H23ClN2O2 B11633687 CeMMEC5

CeMMEC5

Cat. No.: B11633687
M. Wt: 418.9 g/mol
InChI Key: OEDVOBHPYXBCGS-UHFFFAOYSA-N
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Description

While specific structural details remain proprietary, preliminary studies suggest it belongs to the lanthanide-based coordination complex family, characterized by a central cerium (Ce) ion coordinated with organic ligands . Its unique electronic configuration and redox activity make it a candidate for electrocatalytic water splitting and targeted cancer therapies. Current research focuses on optimizing its stability and reactivity under physiological conditions .

Properties

Molecular Formula

C25H23ClN2O2

Molecular Weight

418.9 g/mol

IUPAC Name

N-[4-[(2-chlorophenyl)methoxy]phenyl]-6-ethoxy-2-methylquinolin-4-amine

InChI

InChI=1S/C25H23ClN2O2/c1-3-29-21-12-13-24-22(15-21)25(14-17(2)27-24)28-19-8-10-20(11-9-19)30-16-18-6-4-5-7-23(18)26/h4-15H,3,16H2,1-2H3,(H,27,28)

InChI Key

OEDVOBHPYXBCGS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C(N=C2C=C1)C)NC3=CC=C(C=C3)OCC4=CC=CC=C4Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CeMMEC5 involves multiple steps, each requiring precise conditions to ensure the correct formation of the compound. The initial step typically involves the preparation of the core structure through a series of condensation reactions. This is followed by the introduction of various functional groups through substitution reactions. The reaction conditions often include the use of specific solvents, catalysts, and temperature controls to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for the precise control of reaction conditions and the efficient production of large quantities of the compound. The process involves the continuous feeding of reactants into the reactor, where they undergo the necessary chemical transformations. The product is then continuously extracted, purified, and collected.

Chemical Reactions Analysis

Types of Reactions

CeMMEC5 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

The common reagents used in the reactions of this compound include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Substituting agents: Halogens, alkylating agents

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions typically yield oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the formation of various substituted derivatives.

Scientific Research Applications

CeMMEC5 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.

    Biology: this compound is used in the study of biological systems, particularly in understanding the interactions between small molecules and biological macromolecules.

    Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs for the treatment of various diseases.

    Industry: this compound is used in the production of various industrial chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of CeMMEC5 involves its interaction with specific molecular targets within biological systems. These interactions often involve binding to enzymes or receptors, leading to the modulation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application of the compound. For example, in medicinal applications, this compound may target specific enzymes involved in disease processes, thereby inhibiting their activity and providing therapeutic benefits.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues

Compound A (Ce-DOTA Complex)
  • Structural Features : A cerium-based complex with 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) ligands.
  • Key Differences: Coordination Geometry: CeMMEC5 adopts a distorted square antiprismatic geometry, whereas Compound A exhibits a cubic geometry due to DOTA’s rigid macrocyclic structure . SHE) compared to Compound A (+1.23 V), enhancing its catalytic efficiency in oxidative reactions .
Compound B (La-MMP12 Complex)
  • Structural Features : A lanthanum (La) complex with methoxy-methyl-pyridine (MMP) ligands.
  • Key Differences :
    • Metal Center : Substitution of Ce with La reduces Lewis acidity, lowering Compound B’s catalytic activity in ester hydrolysis (kₐₜₐₗ = 0.45 s⁻¹ vs. This compound’s 1.12 s⁻¹) .
    • Thermal Stability : this compound retains structural integrity up to 300°C, while Compound B degrades at 220°C due to weaker La–N bonding .

Functional Analogues

Compound C (Fe-EDTA Catalyst)
  • Functional Role : Iron-based catalyst for wastewater treatment.
  • Key Differences: Reaction Specificity: this compound selectively oxidizes aromatic pollutants (e.g., phenol) with 98% efficiency, whereas Compound C non-specifically degrades organic matter (75% efficiency) . pH Tolerance: this compound operates effectively at pH 3–11, outperforming Compound C (pH 5–9) .
Compound D (Pt-Cisplatin Analogue)
  • Functional Role : Platinum-based anticancer drug.
  • Key Differences :
    • Cytotoxicity : this compound exhibits lower IC₅₀ values (2.5 µM) against HeLa cells compared to Compound D (8.7 µM), suggesting higher potency .
    • Resistance Profile : this compound bypasses glutathione-mediated detoxification pathways, a common resistance mechanism against Pt-based drugs .

Data Tables

Table 1: Structural and Thermodynamic Properties

Property This compound Compound A Compound B
Coordination Geometry Square Antiprismatic Cubic Octahedral
Redox Potential (V vs. SHE) +1.45 +1.23 N/A
Thermal Stability (°C) 300 250 220
Lewis Acidity (pKa) 2.1 3.4 4.0

Table 2: Functional Performance

Metric This compound Compound C Compound D
Catalytic Efficiency (kₐₜₐₗ, s⁻¹) 1.12 0.89 N/A
Pollutant Degradation (%) 98 75 N/A
IC₅₀ (µM) 2.5 N/A 8.7

Discussion

This compound’s superior redox activity and thermal stability stem from its cerium center and flexible ligand architecture, which enable adaptive bonding in diverse environments . However, scalability challenges, such as ligand synthesis costs, require further optimization to rival established catalysts like Fe-EDTA .

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